molecular formula C18H14N2O2 B5810964 1-phenyl-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedione

1-phenyl-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedione

Cat. No. B5810964
M. Wt: 290.3 g/mol
InChI Key: SKSMGGZDZVNZLE-SBFJKYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedione, also known as phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout. Phenylbutazone was first synthesized in 1949 and has since been used in both human and veterinary medicine.

Mechanism of Action

Phenylbutazone works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By inhibiting COX, 1-phenyl-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionene reduces inflammation and pain.
Biochemical and Physiological Effects
Phenylbutazone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It has also been shown to have a mild anticoagulant effect, which can be beneficial in the treatment of certain conditions such as thrombosis.

Advantages and Limitations for Lab Experiments

Phenylbutazone has a number of advantages for use in lab experiments. It is relatively inexpensive and readily available. It has also been extensively studied, making it a well-characterized compound. However, there are also limitations to its use. Phenylbutazone has been shown to have a number of side effects, including gastrointestinal bleeding, renal toxicity, and hypersensitivity reactions. These side effects can limit its use in certain experiments.

Future Directions

There are a number of future directions for the study of 1-phenyl-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionene. One area of research is the development of new analogs of 1-phenyl-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionene with improved efficacy and reduced side effects. Another area of research is the study of the mechanism of action of 1-phenyl-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionene, particularly with regard to its potential use in the treatment of cancer. Additionally, there is a need for further studies on the safety and efficacy of 1-phenyl-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionene in both human and veterinary medicine.

Synthesis Methods

Phenylbutazone is synthesized through the condensation of 4-aminopyrazolone with benzaldehyde followed by the addition of acetic anhydride and glacial acetic acid. The resulting product is then recrystallized to obtain pure 1-phenyl-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionene.

Scientific Research Applications

Phenylbutazone has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. Phenylbutazone has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells in vitro.

properties

IUPAC Name

(4Z)-1-phenyl-4-[(E)-3-phenylprop-2-enylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-17-16(13-7-10-14-8-3-1-4-9-14)18(22)20(19-17)15-11-5-2-6-12-15/h1-13H,(H,19,21)/b10-7+,16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSMGGZDZVNZLE-SBFJKYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)NN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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